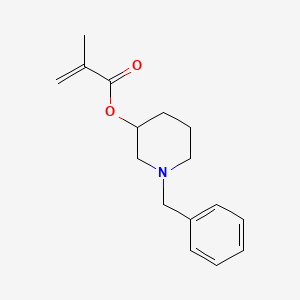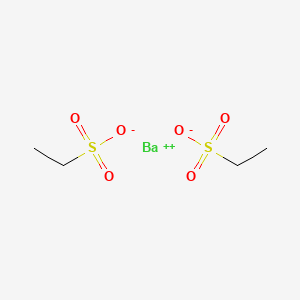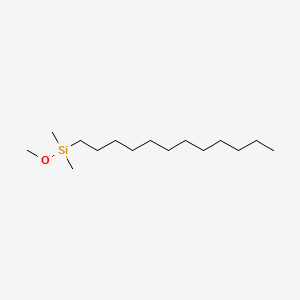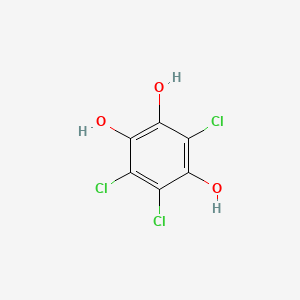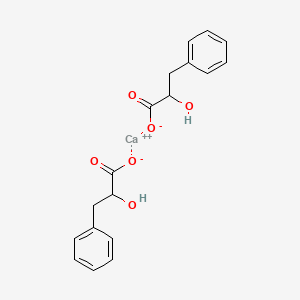
Bis(benzenelactato)calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzenelactato)calcium is a chemical compound with the molecular formula C18H18CaO6 and a molar mass of 370.40992 g/mol It is known for its unique structure, which includes two benzenelactato ligands coordinated to a central calcium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzenelactato)calcium typically involves the reaction of calcium salts with benzenelactic acid under controlled conditions. One common method includes dissolving calcium chloride in an aqueous solution and then adding benzenelactic acid. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade calcium salts and benzenelactic acid, with careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Bis(benzenelactato)calcium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of calcium and modified organic ligands.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of certain bonds within the ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic ligands, such as acetylacetone or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium oxides and modified organic compounds, while substitution reactions can produce new calcium complexes with different ligands .
Scientific Research Applications
Bis(benzenelactato)calcium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(benzenelactato)calcium involves its interaction with various molecular targets and pathways. In biological systems, the compound releases calcium ions, which play a crucial role in cellular signaling and bone mineralization. The benzenelactato ligands can also interact with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Calcium Acetylacetonate: Similar in structure but with acetylacetonate ligands instead of benzenelactato.
Calcium Lactate: Contains lactate ligands and is commonly used in food and pharmaceutical industries.
Calcium Gluconate: Used in medicine for calcium supplementation and treatment of hypocalcemia.
Uniqueness
Bis(benzenelactato)calcium is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other calcium complexes, it offers enhanced stability and specific interactions with biological molecules, making it particularly valuable in biomedical applications .
Properties
CAS No. |
55188-71-1 |
|---|---|
Molecular Formula |
C18H18CaO6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
calcium;2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2 |
InChI Key |
OLPHGSKFJSNPOA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


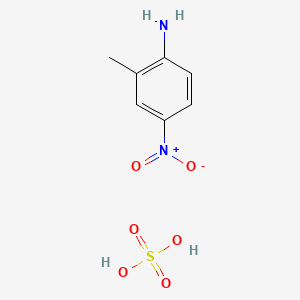
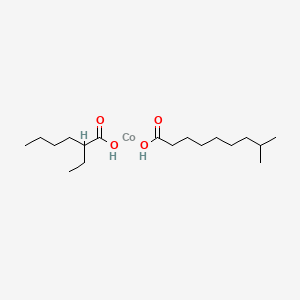
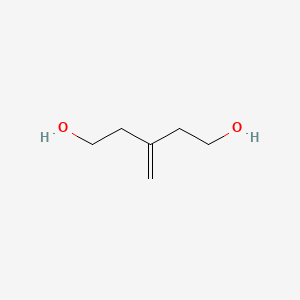


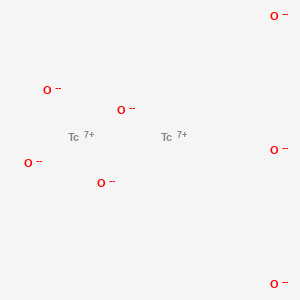
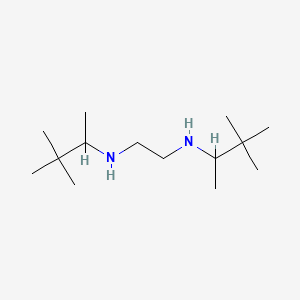
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)

